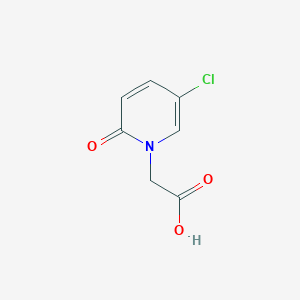

5-chloro-2-oxo-1(2H)-Pyridineacetic acid

Description

Contextualizing Pyridineacetic Acid Derivatives within Heterocyclic Chemistry Research

Pyridineacetic acid derivatives represent a class of compounds that have demonstrated considerable versatility in heterocyclic chemistry and drug discovery. The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural motif in numerous natural products, including vitamins and alkaloids. semanticscholar.org Its unique electronic properties, basicity, and ability to participate in hydrogen bonding make it a favored scaffold in medicinal chemistry. semanticscholar.org

The incorporation of an acetic acid moiety onto the pyridine ring introduces a carboxylic acid functional group, which can serve as a handle for further chemical modifications or as a key interacting group with biological targets. nih.gov The position of the acetic acid group on the pyridine ring significantly influences the molecule's physical and chemical properties, as well as its biological activity. Researchers have extensively explored pyridineacetic acid derivatives for a range of therapeutic applications, highlighting their potential in the development of new drugs. nih.gov

The Significance of the 2-Oxo-1(2H)-Pyridineacetic Acid Scaffold in Medicinal Chemistry Discovery

The 2-oxo-1(2H)-pyridine, also known as the 2-pyridone, scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. This structural motif is recognized for its ability to act as a bioisostere for various functional groups and to engage in specific interactions with biological macromolecules. The attachment of an acetic acid group to the nitrogen atom of the 2-pyridone ring, forming the 2-oxo-1(2H)-pyridineacetic acid scaffold, further enhances its potential for drug design.

This scaffold combines the features of the 2-pyridone ring with the functional versatility of the carboxylic acid group, creating opportunities for the development of compounds with diverse pharmacological activities. While comprehensive studies on the unsubstituted 2-oxo-1(2H)-pyridineacetic acid are not abundant in readily available literature, the exploration of its substituted derivatives continues to be an active area of research.

Overview of Research Trajectories for 5-chloro-2-oxo-1(2H)-Pyridineacetic Acid and Related Analogues

Direct and extensive research dedicated solely to this compound is not widely documented in publicly accessible scientific literature. Its existence is noted in chemical supplier databases, indicating its availability for research purposes. sigmaaldrich.com The primary research trajectory for this compound and its analogues can be inferred from the broader investigation into halogenated 2-pyridone derivatives and other substituted pyridineacetic acids.

The introduction of a chlorine atom at the 5-position of the 2-pyridone ring is expected to modulate the electronic properties and lipophilicity of the molecule, which in turn can influence its biological activity. Research on related 5-chloropyridin-2(1H)-one derivatives has explored their potential in various therapeutic areas, including as intermediates in the synthesis of more complex molecules with potential biological activities. researchgate.netresearchgate.net Future research on this compound would likely involve its synthesis, detailed spectroscopic and crystallographic characterization, and a thorough evaluation of its biological properties, potentially as an inhibitor of specific enzymes or as a scaffold for the development of new therapeutic agents.

Structure

3D Structure

Properties

CAS No. |

56546-37-3 |

|---|---|

Molecular Formula |

C7H6ClNO3 |

Molecular Weight |

187.58 g/mol |

IUPAC Name |

2-(5-chloro-2-oxopyridin-1-yl)acetic acid |

InChI |

InChI=1S/C7H6ClNO3/c8-5-1-2-6(10)9(3-5)4-7(11)12/h1-3H,4H2,(H,11,12) |

InChI Key |

DJLIZUVIYDKFBV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)N(C=C1Cl)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Chloro 2 Oxo 1 2h Pyridineacetic Acid

Established Synthetic Pathways for 5-chloro-2-oxo-1(2H)-Pyridineacetic Acid Core Synthesis

The synthesis of the this compound core can be approached through multi-step sequences that first construct the 5-chloro-2-pyridone ring, followed by the introduction of the acetic acid side chain at the nitrogen atom.

Multi-Step Reaction Sequences and Key Intermediates

A plausible and commonly employed strategy for the synthesis of N-substituted 2-pyridones involves the initial preparation of the corresponding 2-pyridone heterocycle, which then serves as a key intermediate for subsequent N-alkylation.

A common precursor for the pyridinone ring is 2-amino-5-chloropyridine. This starting material can be converted to the corresponding 5-chloro-2-pyridone. One established method for this transformation is through diazotization of the amino group, followed by hydrolysis.

The key intermediate, 5-chloro-2(1H)-pyridone , is then subjected to N-alkylation to introduce the acetic acid moiety. This is typically achieved by reacting the pyridone with a haloacetic acid derivative, such as ethyl bromoacetate, in the presence of a base. The resulting ester is then hydrolyzed to yield the final carboxylic acid.

| Step | Reaction | Key Intermediates/Reagents | Purpose |

| 1 | Diazotization and Hydrolysis | 2-amino-5-chloropyridine, NaNO₂, H₂SO₄ | Formation of the 5-chloro-2(1H)-pyridone ring. |

| 2 | N-Alkylation | 5-chloro-2(1H)-pyridone, Ethyl bromoacetate, Base (e.g., K₂CO₃) | Introduction of the acetic acid side chain at the nitrogen atom. |

| 3 | Hydrolysis | Ethyl 2-(5-chloro-2-oxo-1(2H)-pyridinyl)acetate, Acid or Base | Conversion of the ester to the final carboxylic acid. |

Cyclization Reactions in Pyridinone Formation

The formation of the 2-pyridone ring system is a critical step and can be achieved through various cyclization strategies. While direct synthesis of the fully substituted target molecule in one step is less common, the construction of the core pyridone ring often relies on the condensation of acyclic precursors. For instance, the Guareschi-Thorpe condensation of cyanoacetamide with 1,3-diketones is a classical method for constructing 2-pyridone rings. nih.gov Adapting this methodology, a suitably substituted three-carbon component could potentially cyclize with an appropriate nitrogen-containing reactant to form the 5-chloro-2-pyridone ring.

Reagent and Catalyst Selection in Synthetic Schemes

The choice of reagents and catalysts is crucial for achieving high yields and selectivity in the synthesis of this compound.

Bases in N-Alkylation: The N-alkylation of 5-chloro-2(1H)-pyridone is a critical step. The deprotonation of the pyridone with a base generates an ambident nucleophile that can react with electrophiles at either the nitrogen or the oxygen atom. mdpi.com To favor N-alkylation over O-alkylation, the choice of base and solvent is important. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and various alkoxides. The use of a sodium salt of the pyridone is generally reported to favor N-alkylation. sciforum.net

Catalysts: In some modern synthetic approaches, transition metal catalysts may be employed for the construction of the pyridine (B92270) ring or for subsequent functionalization. However, for the fundamental synthesis of the target compound, classical condensation and alkylation reactions are more prevalent.

Advanced Strategies for Derivatization and Functionalization of this compound

Further modification of the this compound scaffold can provide access to a library of analogues with potentially altered chemical and physical properties. Derivatization can be targeted at either the pyridine ring or the acetic acid side chain.

Modifications on the Pyridine Ring System

The 5-chloro-2-pyridone ring offers several positions for further functionalization. The chlorine atom at the 5-position is a key handle for nucleophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the pyridine ring can be displaced by various nucleophiles. youtube.com The reactivity of halopyridines in SNAr reactions is well-documented. sci-hub.se This allows for the introduction of a wide range of functional groups at the 5-position, including amines, alkoxides, and thiolates. The reaction conditions, such as the choice of solvent and temperature, can significantly influence the outcome of these substitutions.

| Nucleophile | Potential Product at C5-position | Reaction Type |

| Amines (R-NH₂) | 5-amino-2-oxo-1(2H)-pyridineacetic acid derivatives | Nucleophilic Aromatic Substitution |

| Alkoxides (R-O⁻) | 5-alkoxy-2-oxo-1(2H)-pyridineacetic acid derivatives | Nucleophilic Aromatic Substitution |

| Thiolates (R-S⁻) | 5-thioether-2-oxo-1(2H)-pyridineacetic acid derivatives | Nucleophilic Aromatic Substitution |

Electrophilic Aromatic Substitution: While the pyridine ring is generally electron-deficient, the 2-pyridone tautomer can undergo electrophilic substitution. gcwgandhinagar.com The oxygen atom activates the ring, directing electrophiles to the positions ortho and para to it. Thus, positions 3 and 5 are susceptible to electrophilic attack. However, with the 5-position already chlorinated, electrophilic substitution would likely occur at the 3-position.

Derivatization at the Acetic Acid Side Chain

The carboxylic acid group of the acetic acid side chain is a versatile functional group that can be readily converted into a variety of other functionalities.

Esterification: The carboxylic acid can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst (Fischer esterification). jackwestin.com

Amide Formation: Reaction of the carboxylic acid with amines, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC), yields amides. jackwestin.com This allows for the introduction of a wide array of substituents via the amine component.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). fiveable.me This provides a 2-(2-hydroxyethyl) substituted pyridinone.

Conversion to Acyl Halides: The carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. ualberta.ca The resulting acyl chloride is a versatile intermediate for the synthesis of esters, amides, and other acid derivatives.

| Reagent | Product Functional Group | Reaction Type |

| Alcohol (R-OH), H⁺ | Ester (-COOR) | Esterification |

| Amine (R-NH₂), DCC | Amide (-CONHR) | Amide Coupling |

| LiAlH₄ | Primary Alcohol (-CH₂OH) | Reduction |

| SOCl₂ | Acyl Chloride (-COCl) | Acyl Halide Formation |

Stereoselective Synthesis Approaches for Chiral Analogues

The synthesis of chiral analogues of this compound, where the spatial arrangement of atoms is precisely controlled, is a significant challenge due to the inherent properties of the pyridine ring. The Lewis basicity and coordinating ability of the pyridine nitrogen can often lead to catalyst deactivation, complicating asymmetric synthesis. chim.it However, several catalytic asymmetric strategies have been developed to efficiently access structurally diverse chiral pyridine derivatives. chim.it

Key approaches include catalytic asymmetric addition, reduction, cross-coupling, and C-H functionalization. chim.it One prominent method is the catalytic asymmetric reduction of pyridine-based ketones, olefins, and imines, which provides a practical route to chiral pyridine derivatives. chim.it For instance, the asymmetric hydrogenation of pyridyl ketones has been achieved using catalysts like trans-RuCl2[(R)-xylBINAP]-[(R)-daipen]. chim.it Another powerful strategy involves the rhodium-catalyzed asymmetric conjugate addition of organoboronic acids to carbonyl-activated alkenyl pyridines, which demonstrates broad substrate scope and excellent enantiocontrol. chim.it

Furthermore, the enantioselective functionalization of pyridines is an atom- and step-economical method for producing these enantioenriched derivatives. chim.it The development of specialized chiral ligands, such as pyridine-oxazolines (PyOX) and tunable pyridine-aminophosphine ligands, has been instrumental in advancing these asymmetric catalytic reactions. rsc.orgresearchgate.net These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. For example, chiral P,N ligands have been successfully used in the Iridium-catalyzed asymmetric hydrogenation of olefins. rsc.org A multi-step process involving the partial reduction of pyridine, followed by a highly regio- and enantioselective Rh-catalyzed carbometalation, can produce enantioenriched 3-substituted piperidines, which are saturated analogues of pyridines. nih.gov

| Asymmetric Strategy | Catalyst/Ligand System Example | Substrate Type | Key Feature |

|---|---|---|---|

| Asymmetric Hydrogenation | Ruthenium-based catalysts (e.g., Ru-BINAP) | Pyridyl Ketones/Olefins | Direct reduction to form chiral alcohols or alkanes. chim.itrsc.org |

| Asymmetric Conjugate Addition | Rhodium catalysts with chiral ligands | Carbonyl-activated Alkenyl Pyridines | Forms a new carbon-carbon bond with high enantiocontrol. chim.it |

| Asymmetric Carbometalation | Rhodium catalysts | Dihydropyridines | Highly regio- and enantioselective functionalization. nih.gov |

| Asymmetric C-H Functionalization | Chiral Cp-Zr complex | Substituted Pyridines (e.g., 2-picoline) | Atom- and step-economical approach to building complexity. chim.it |

Green Chemistry Principles and Sustainable Synthesis Innovations for Pyridineacetic Acid Derivatives

The synthesis of pyridineacetic acid derivatives is increasingly being guided by the principles of green and sustainable chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov A variety of techniques have been developed to create novel pyridine derivatives through more environmentally benign protocols, including multicomponent one-pot reactions, the use of green catalysts, and microwave-assisted synthesis. nih.govresearchgate.net

One-pot syntheses, where multiple reaction steps are carried out in the same vessel, are particularly advantageous. They simplify operations, shorten reaction times, and reduce the need for purification of intermediates, leading to higher product quality and a more environmentally friendly process. google.com For example, a three-component synthesis of substituted pyridylacetic acid derivatives has been developed that uses Meldrum's acid derivatives as linchpin reagents. nih.gov This approach involves a dual-reactivity sequence of nucleophilic substitution followed by electrophilic ring-opening and decarboxylation, all within a single process. nih.gov

Metrics such as Atom Economy and Process Mass Intensity (PMI) are used to evaluate the "greenness" of a chemical process. sphinxsai.comunife.it Atom economy measures how efficiently reactants are converted into the final product, while PMI calculates the ratio of the total mass of materials used to the mass of the active pharmaceutical ingredient produced. unife.it By optimizing reactions to be more selective and designing one-pot processes, chemists can significantly improve these metrics, thereby reducing the environmental footprint of pyridineacetic acid synthesis.

| Principle | Traditional Approach | Green/Sustainable Innovation |

|---|---|---|

| Process Steps | Multi-step synthesis with isolation of intermediates. | One-pot, multi-component reactions. nih.govgoogle.com |

| Solvents | Use of hazardous solvents like DMF. unibo.it | Environmentally friendly solvents (e.g., ethyl acetate, water), or solvent-free conditions. nih.govunibo.it |

| Catalysis | Stoichiometric reagents, precious metal catalysts. | Use of green catalysts, biocatalysis (enzymes). nih.govnih.gov |

| Energy | Conventional heating, often for extended periods. | Microwave-assisted or ultrasonic synthesis to reduce reaction times. nih.govresearchgate.net |

| Waste | Lower atom economy, higher Process Mass Intensity (PMI). | Higher atom economy, reduced by-products, lower PMI. sphinxsai.comunife.it |

Spectroscopic and Advanced Structural Characterization of 5 Chloro 2 Oxo 1 2h Pyridineacetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 5-chloro-2-oxo-1(2H)-pyridineacetic acid, both ¹H and ¹³C NMR would provide critical information for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring and the acetic acid moiety. The protons on the pyridine ring would appear as a set of coupled multiplets in the aromatic region. The methylene (B1212753) protons of the acetic acid group would likely appear as a singlet, shifted downfield due to the deshielding effects of the adjacent nitrogen and carbonyl group. The acidic proton of the carboxylic acid would be observed as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

Dynamic NMR: For derivatives of 2-pyridone, dynamic NMR (DNMR) techniques can be employed to study conformational changes, such as restricted rotation around single bonds. These studies can provide valuable information about the energy barriers associated with these dynamic processes.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values and may vary based on solvent and experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine Ring H | 6.5 - 8.0 | - |

| -CH₂- | 4.5 - 5.5 | 50 - 60 |

| -COOH | 10 - 13 (broad) | - |

| C=O (pyridone) | - | 160 - 170 |

| C=O (acid) | - | 170 - 180 |

| Pyridine Ring C | - | 100 - 150 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, the molecular ion peak in a high-resolution mass spectrum would confirm its elemental formula. The isotopic pattern of the molecular ion peak would be characteristic of a chlorine-containing compound, with the presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.

Electron ionization (EI) mass spectrometry would likely induce fragmentation of the molecule. Key fragmentation pathways could include the loss of the carboxylic acid group, cleavage of the acetic acid side chain, and fragmentation of the pyridine ring. Analysis of these fragment ions provides valuable corroborating evidence for the proposed structure.

Table 2: Expected Key Mass Spectrometric Fragments for this compound

| Fragment | Description |

|---|---|

| [M]+• | Molecular ion |

| [M - COOH]+ | Loss of the carboxylic acid group |

| [M - CH₂COOH]+ | Loss of the acetic acid side chain |

| Fragments from ring cleavage | Various smaller fragments resulting from the breakdown of the pyridone ring |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Assessment

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups. A strong, broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid. Two strong carbonyl stretching bands would be anticipated: one for the pyridone carbonyl group (typically around 1650-1690 cm⁻¹) and another for the carboxylic acid carbonyl group (around 1700-1730 cm⁻¹). C-Cl stretching vibrations would be observed in the fingerprint region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 2-pyridone chromophore is known to exhibit characteristic UV absorptions. The presence of the chloro substituent and the acetic acid group would be expected to cause shifts in the absorption maxima compared to unsubstituted 2-pyridone. The study of UV-Vis spectra in different solvents can also provide insights into the tautomeric equilibrium of the pyridone ring.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) |

| C=O (Carboxylic Acid) | 1700 - 1730 |

| C=O (Pyridone) | 1650 - 1690 |

| C-Cl | 600 - 800 |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule in the solid state.

Furthermore, X-ray crystallography would reveal the supramolecular architecture, detailing the intermolecular interactions such as hydrogen bonding and stacking interactions. It is expected that the carboxylic acid and pyridone moieties would participate in hydrogen bonding, potentially leading to the formation of dimers or extended networks in the crystal lattice. This technique would also definitively establish which tautomeric form (the oxo or the hydroxypyridine form) is present in the solid state.

Advanced Spectroscopic Techniques for Conformational and Tautomeric Studies

The tautomeric equilibrium between the 2-pyridone and 2-hydroxypyridine (B17775) forms is a well-studied phenomenon. The position of this equilibrium can be influenced by substituents, solvent polarity, and temperature. Advanced spectroscopic techniques are crucial for investigating these subtle structural dynamics.

Advanced NMR Techniques: Two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in confirming the assignments of proton and carbon signals, especially for complex derivatives. For studying tautomerism, specialized NMR experiments can be employed. For instance, the analysis of ¹³C chemical shifts can help in distinguishing between the two tautomeric forms.

Computational Studies: In conjunction with experimental data, computational methods such as Density Functional Theory (DFT) are powerful tools for studying the conformational preferences and tautomeric equilibria of pyridone derivatives. Theoretical calculations can predict the relative energies of different conformers and tautomers, providing a deeper understanding of the factors that govern their stability. These calculations can also be used to predict spectroscopic properties, which can then be compared with experimental results for validation.

Computational Chemistry and Cheminformatics in the Research of 5 Chloro 2 Oxo 1 2h Pyridineacetic Acid

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein (target). This method is crucial for understanding the binding mode of 5-chloro-2-oxo-1(2H)-pyridineacetic acid to a potential biological target. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of the protein and then scoring these poses based on a scoring function that estimates the binding affinity.

For this compound, molecular docking studies would be instrumental in identifying potential protein targets. By screening this compound against a library of protein structures, researchers can hypothesize its mechanism of action. For instance, docking studies on analogous compounds have revealed key interactions with enzymes such as cyclooxygenases or kinases. These studies often highlight the importance of the carboxylic acid group in forming hydrogen bonds with key amino acid residues in the active site, while the chloro-substituted pyridine (B92270) ring may engage in hydrophobic or halogen bonding interactions.

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the molecular system, allowing researchers to observe the flexibility of both the ligand and the protein and to calculate the binding free energy with greater accuracy. A hypothetical MD simulation of this compound bound to a target protein could reveal the stability of key hydrogen bonds and hydrophobic interactions, providing confidence in the predicted binding mode.

Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value | Interacting Residues | Interaction Type |

| Binding Affinity (kcal/mol) | -8.5 | Lys78, Asp184 | Hydrogen Bond |

| RMSD (Å) | 1.2 | Phe185, Leu135 | Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. nih.gov These models are built by correlating molecular descriptors (numerical representations of molecular structure) with experimental data.

In the context of this compound, a QSAR study would involve synthesizing and testing a series of analogues with variations in their chemical structure. nih.gov For example, the position of the chloro substituent could be varied, or different functional groups could be introduced on the pyridine ring. The biological activity of these compounds would then be correlated with calculated molecular descriptors such as electronic, steric, and hydrophobic parameters. nih.gov A resulting QSAR model could predict the activity of novel, unsynthesized analogues, thereby guiding the design of more potent compounds.

Similarly, QSPR models can be developed to predict the physicochemical properties of this compound and its derivatives. nih.gov Properties such as solubility, lipophilicity (logP), and melting point are crucial for drug development. mdpi.com By establishing a relationship between these properties and molecular descriptors, QSPR models can help in the early-stage selection of compounds with desirable physicochemical profiles. semanticscholar.org

Hypothetical QSAR Model for a Series of 2-oxo-1(2H)-Pyridineacetic Acid Analogs

| Descriptor | Coefficient | p-value |

| LogP | 0.45 | <0.01 |

| Electronic Energy | -0.12 | <0.05 |

| Molecular Weight | 0.05 | >0.05 |

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) and ab initio methods are quantum mechanical calculations that provide detailed information about the electronic structure and reactivity of molecules. ijcce.ac.ir These methods can be used to calculate a wide range of properties, including molecular orbital energies, charge distributions, and reaction energetics.

For this compound, DFT calculations can be employed to understand its intrinsic chemical properties. researchgate.net For example, the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide insights into its reactivity and ability to participate in chemical reactions. The electrostatic potential map can reveal the electron-rich and electron-poor regions of the molecule, which is crucial for understanding its interactions with biological targets. Furthermore, these methods can be used to study the conformational preferences of the molecule and the rotational barrier of the acetic acid side chain.

Calculated Electronic Properties of this compound using DFT

| Property | Value (Hartree) |

| HOMO Energy | -0.254 |

| LUMO Energy | -0.087 |

| HOMO-LUMO Gap | 0.167 |

| Dipole Moment (Debye) | 3.45 |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Lead Optimization

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate are critical for its success in clinical trials. nih.gov In silico ADME prediction models have become an essential tool in drug discovery to filter out compounds with poor pharmacokinetic profiles at an early stage. nih.gov These models use a variety of computational approaches, including QSPR and machine learning, to predict ADME properties from molecular structure. mdpi.com

For this compound, a range of ADME properties can be predicted using commercially available or in-house software. These predictions can include oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. researchgate.net For instance, the presence of the carboxylic acid group might suggest lower membrane permeability but could also be a substrate for certain transporters. The chloro-substituent might influence metabolic stability. Early assessment of these properties can guide the chemical modification of the lead compound to improve its drug-like characteristics. x-mol.net

Predicted ADME Properties of this compound

| Property | Predicted Value | Interpretation |

| Human Oral Absorption | Moderate | Likely to be absorbed from the gut |

| Blood-Brain Barrier Penetration | Low | Unlikely to cross into the brain |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |

| Plasma Protein Binding | High | May have a longer duration of action |

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. nih.gov A pharmacophore model can be generated based on the structure of a known active ligand or from the ligand-binding site of a protein.

A pharmacophore model for this compound could be developed based on its key chemical features, such as a hydrogen bond acceptor (the carbonyl oxygen), a hydrogen bond donor (the carboxylic acid proton), a negative ionizable feature (the carboxylate group), and a hydrophobic/aromatic feature (the chloropyridine ring). This model can then be used as a 3D query to search large chemical databases for other molecules that share the same pharmacophoric features, a process known as virtual screening. nih.gov This approach is a powerful tool for identifying novel and structurally diverse compounds with the potential for similar biological activity, thus facilitating scaffold hopping and the discovery of new chemical entities. nih.gov

Pharmacological and Biological Activity Profiling of 5 Chloro 2 Oxo 1 2h Pyridineacetic Acid Analogues Pre Clinical and Mechanistic Focus

Enzyme Inhibition Mechanism Research

Analogues of 5-chloro-2-oxo-1(2H)-pyridineacetic acid have been investigated for their potential to inhibit several classes of enzymes, demonstrating the therapeutic potential of this chemical motif.

Studies on Serine Protease Inhibition (e.g., Human Leukocyte Elastase, Chymase)

The pyridone core is a key feature in the design of inhibitors for serine proteases, a class of enzymes involved in various physiological and pathological processes.

Research into non-peptidic inhibitors of human leukocyte elastase (HLE) has identified pyridone-containing compounds as promising candidates. HLE is a serine protease implicated in inflammatory diseases such as emphysema and cystic fibrosis. Structure-based design has led to the synthesis of pyridone-containing trifluoromethyl ketone (TFMK) inhibitors. For instance, the compound 2-[3-[[(benzyloxy)carbonyl]amino]-2-oxo- 1,2-dihydro-1-pyridyl]-N-(3,3,3-trifluoro-1-isopropyl-2-oxopropyl)acetamide demonstrated a Ki of 280 nM. Further modifications, such as the introduction of a benzyl (B1604629) group at the 5-position of the pyridone ring, were explored to enhance potency by interacting with the S2 pocket of the enzyme. This led to the development of even more potent inhibitors, such as an oxalate (B1200264) derivative with a Ki of 48 nM. Another series of 3-amino-6-phenylpyridin-2-one trifluoromethyl ketones has also been reported as potent HLE inhibitors, with one of the most potent compounds in the series, substituted with a (4-acetamidophenyl)sulfonyl group, exhibiting a Ki of 0.7 nM.

| Compound Name | Target Enzyme | Inhibition Constant (Ki) |

| 2-[3-[[(benzyloxy)carbonyl]amino]-2-oxo- 1,2-dihydro-1-pyridyl]-N-(3,3,3-trifluoro-1-isopropyl-2-oxopropyl)acetamide | Human Leukocyte Elastase | 280 nM |

| 2-[5-benzyl- 3-(carboxycarbonyl)-2-oxo-1,2-dihydro-1-pyridyl]-N-(3,3,3-trifl uor o-1- isopropyl-2-oxopropyl)acetamide | Human Leukocyte Elastase | 48 nM |

| 2-(3-((4-acetylaminophenylsulfonyl)amino)-2-oxo-6-phenyl-1,2-dihydro-1-pyridyl)-N-(3,3,3-trifluoro-1-isopropyl-2-oxopropyl)acetamide | Human Leukocyte Elastase | 0.7 nM |

| 2-(5-formylamino-6-oxo-2-phenyl-1,6-dihydropyrimidine-1-yl)-N-[[3,4-dioxo-1-phenyl-7-(2-pyridyloxy)]-2-heptyl]acetamide (NK3201) | Human Chymase | - |

| 5-amino-6-oxo-1,6-dihydropyrimidine-containing trifluoromethyl ketone (1h) | Human Chymase | 0.0506 µM |

Human chymase, another serine protease, is involved in cardiovascular diseases. Non-peptidic inhibitors containing a pyrimidinone ring, which is structurally related to the pyridone core, have been developed. One such orally active chymase inhibitor, 2-(5-formylamino-6-oxo-2-phenyl-1,6-dihydropyrimidine-1-yl)-N-[[3,4-dioxo-1-phenyl-7-(2-pyridyloxy)]-2-heptyl]acetamide (NK3201), has been shown to suppress intimal hyperplasia after balloon injury in dogs by significantly reducing chymase activity in the injured arteries. frontiersin.org Further studies on a series of 5-amino-6-oxo-1,6-dihydropyrimidine-containing trifluoromethyl ketones revealed that phenyl substitution at the 2-position of the pyrimidinone ring is crucial for high activity. acs.org The most potent compound in this series exhibited a Ki of 0.0506 µM and demonstrated good selectivity for chymase over other proteases. acs.org

Cyclooxygenase (COX-2) Inhibitory Activity and Mechanistic Insights

Analogues with pyridine-based scaffolds have also been explored as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

Derivatives of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have been synthesized and evaluated for their inhibitory activity against both COX-1 and COX-2. nih.gov The majority of these compounds showed stronger COX-2 selectivity than the reference drug meloxicam. nih.gov Molecular docking studies suggest that these compounds bind to the active site of cyclooxygenases. nih.gov Similarly, pyridazine-based compounds have emerged as a novel prototype for developing COX-2 inhibitors. nih.gov The presence of an electron-donating group on these types of compounds appears to increase their COX-2 inhibitory action. nih.gov

| Compound Series | Target Enzyme | Key Findings |

| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | COX-1/COX-2 | Most compounds showed stronger COX-2 selectivity than meloxicam. nih.gov |

| Pyridazine-based derivatives | COX-2 | Electron-donating groups enhance COX-2 inhibitory activity. nih.gov |

Poly(ADP-ribose) Polymerase (PARP) Inhibition Research

The pyridone scaffold has been identified as a potential pharmacophore for the inhibition of Poly(ADP-ribose) Polymerase (PARP), an enzyme family involved in DNA repair and a target in cancer therapy.

A pyridine (B92270) derivative of nicotinamide, N-methyl-2-pyridone-5-carboxamide (2PY), has been shown to inhibit PARP-1 activity in vitro with an IC50 of 8 µM. selleckchem.com This finding suggests that the pyridone ring can serve as a scaffold for the design of PARP inhibitors. The mechanism of PARP inhibitors generally involves competition with the natural substrate NAD+ at the catalytic site of the enzyme. frontiersin.org More potent PARP inhibitors often form PARP-DNA complexes, leading to DNA damage and cell death, a mechanism known as "PARP trapping". frontiersin.org

| Compound Name | Target Enzyme | IC50 |

| N-methyl-2-pyridone-5-carboxamide (2PY) | PARP-1 | 8 µM selleckchem.com |

Protein Tyrosine Kinase/RTK Modulation

The pyridone and related pyridine-containing scaffolds are prevalent in the development of inhibitors targeting protein tyrosine kinases (PTKs) and receptor tyrosine kinases (RTKs), which are critical regulators of cellular signaling and are often dysregulated in cancer.

Pyridone 6, a pan-JAK inhibitor, potently inhibits the Janus kinase (JAK) family with IC50 values of 1 nM for JAK2 and TYK2, 5 nM for JAK3, and 15 nM for JAK1. medchemexpress.com It exhibits significantly weaker affinity for other protein tyrosine kinases. medchemexpress.com The inhibitory mechanism involves interaction with the ATP-binding cleft of the JAK enzymes. medchemexpress.com

Furthermore, pyrazolopyridine-based compounds have been identified as inhibitors of various kinases, including RET kinase, lymphocyte-specific protein tyrosine kinase (LCK), and c-Met. nih.gov The pyrazolo[1,5-a]pyridine (B1195680) core, for example, acts as a hinge-binder in the ATP-binding site of these kinases. nih.gov Conformationally constrained 2-pyridone analogues have also been developed as potent Met kinase inhibitors, with one compound showing an IC50 value of 1.8 nM. nih.gov X-ray crystallography has provided insights into the binding modes of these inhibitors within the ATP binding site of the Met kinase protein. nih.gov

| Compound/Series | Target Kinase(s) | Potency (IC50) |

| Pyridone 6 | JAK1, JAK2, JAK3, TYK2 | 15 nM, 1 nM, 5 nM, 1 nM respectively medchemexpress.com |

| Pyrazolopyridine-based inhibitors | RET, LCK, c-Met | Varies |

| Conformationally constrained 2-pyridone analogue | Met kinase, Flt-3, VEGFR-2 | 1.8 nM, 4 nM, 27 nM respectively nih.gov |

Receptor Agonism and Antagonism Studies

Beyond enzyme inhibition, analogues are being explored for their ability to modulate receptor activity.

Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonist Research

The G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFA4), is a receptor for medium and long-chain free fatty acids and is a therapeutic target for metabolic diseases like type 2 diabetes. nih.govmdpi.com Agonism of GPR120 can stimulate the release of glucagon-like peptide-1 (GLP-1), which in turn enhances glucose-dependent insulin (B600854) secretion. nih.govmdpi.com

While a direct link between this compound analogues and FFA4/GPR120 agonism is not extensively documented in publicly available research, the general strategy for developing GPR120 agonists involves designing molecules that mimic the binding of endogenous fatty acid ligands. nih.gov The interaction between the carboxylic acid moiety of agonists and Arg99 in the receptor is considered essential for activity. nih.gov Numerous synthetic agonists have been developed, often featuring a carboxylic acid group or a bioisostere, linked to a lipophilic tail. mdpi.combiomolther.org The development of selective, high-affinity, and orally available small-molecule GPR120 agonists is an active area of research, with the aim of improving glucose tolerance and insulin sensitivity. researchgate.net

| Receptor | Therapeutic Area | Mechanism of Action of Agonists |

| FFA4/GPR120 | Type 2 Diabetes, Metabolic Disorders | Stimulation of GLP-1 release, leading to enhanced insulin secretion. nih.govmdpi.com |

Antioxidant Activity and Oxidative Stress Modulation Investigations

Analogues featuring the 2-pyridone or hydroxypyridinone core have been investigated for their potential to counteract oxidative stress, a pathological process implicated in numerous chronic diseases. The antioxidant capacity of these compounds is often attributed to their ability to scavenge free radicals and modulate endogenous antioxidant systems.

Research into hydroxypyridinone derivatives has demonstrated notable antioxidant properties. The primary mechanisms identified include direct radical scavenging and the suppression of lipid peroxidation. The presence of hydroxyl groups on the pyridinone or associated phenyl rings appears to be a critical structural feature for this activity. In preclinical assays, the efficacy of these compounds is often compared to standard antioxidants like Trolox to quantify their potency.

Beyond direct scavenging, a more sophisticated mechanism involves the modulation of cellular signaling pathways that govern the antioxidant response. While direct studies on this compound are limited, the broader class of pyridone-containing compounds is explored for its ability to influence transcription factors such as Nuclear factor erythroid 2-related factor 2 (Nrf2). Activation of the Nrf2 pathway is a key strategy for upregulating the expression of a suite of protective antioxidant and detoxification enzymes, thereby enhancing cellular resilience against oxidative insults.

Anti-inflammatory Efficacy and Underlying Biochemical Mechanisms in Preclinical Models

The 2-pyridone scaffold is a foundational element in the design of novel anti-inflammatory agents. nih.gov Preclinical studies on various analogues have elucidated several biochemical mechanisms through which these compounds exert their effects, primarily centered on the inhibition of key inflammatory mediators and pathways. nih.govmdpi.com

One of the principal mechanisms involves the inhibition of cyclooxygenase (COX) enzymes. nih.gov Certain pyrido[2,3-d]pyridazine-2,8-dione derivatives, which are synthesized from a 2-pyridone pattern, have been identified as dual inhibitors of both COX-1 and COX-2 isoenzymes. nih.gov This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are critical mediators of inflammation, pain, and fever.

Another significant anti-inflammatory pathway targeted by pyridone and pyridazinone derivatives is the nuclear factor kappa B (NF-κB) signaling cascade. mdpi.com In cellular models, these compounds have been shown to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity. mdpi.com This action is crucial as NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). By suppressing NF-κB activation, these analogues effectively reduce the production of these key cytokines, thereby mitigating the inflammatory response. mdpi.com

Table 1: Anti-inflammatory Mechanisms of 2-Pyridone Analogues

| Compound Class | Primary Mechanism | Molecular Target | Outcome |

|---|---|---|---|

| Pyrido[2,3-d]pyridazine-diones | Enzyme Inhibition | COX-1 / COX-2 | Reduced prostaglandin (B15479496) synthesis nih.gov |

| Pyridazinones | Signal Transduction Inhibition | NF-κB Pathway | Decreased production of IL-6 and other pro-inflammatory cytokines mdpi.com |

Antimicrobial and Antiparasitic Mechanism Exploration

The structural versatility of 2-pyridone derivatives has made them attractive candidates for the development of agents targeting infectious diseases, including those caused by bacteria and parasites.

While extensive research on the direct inhibition of Mycoplasma species in veterinary contexts by this compound analogues is not widely documented in publicly available literature, the broader class of 2-pyridone amides has demonstrated potent and specific activity against other pathogenic intracellular bacteria, such as Chlamydia trachomatis. nih.gov The mechanism for these 2-pyridone amides involves the inhibition of the pathogen's transcriptional machinery, which impairs the production of infectious progeny without affecting the growth of commensal microorganisms. nih.gov This specific activity against an intracellular bacterium highlights the potential of the 2-pyridone scaffold for developing targeted antimicrobials, though further investigation is required to establish its efficacy and mechanism against Mycoplasma in veterinary settings.

Analogues of 2-pyridone represent a significant class of antimalarial agents, with a well-defined mechanism of action targeting the parasite's mitochondrial function. bohrium.comnih.govresearchgate.net The mitochondrial electron transport chain (mtETC) of Plasmodium falciparum is a validated drug target, essential for parasite survival, particularly for its role in pyrimidine (B1678525) biosynthesis. researchgate.netnih.gov

Pyridone and the structurally related 4-pyridone analogues act as potent and selective inhibitors of the parasite's cytochrome bc₁ complex (Complex III) of the mtETC. bohrium.comnih.govacs.org By binding to the Q₀ site of this complex, they block electron transport, which leads to a collapse of the mitochondrial membrane potential. nih.gov This disruption critically impairs the function of dihydroorotate (B8406146) dehydrogenase (DHODH), a key mitochondrial enzyme required for the de novo synthesis of pyrimidines. As the parasite cannot salvage pyrimidines from the host, this inhibition is lethal. nih.gov The potent, nanomolar activity of these compounds against multi-drug resistant P. falciparum strains underscores their therapeutic potential. nih.gov

**Table 2: Antimalarial Activity of 4-Pyridone Analogues Against *P. falciparum***

| Compound Type | Mechanism of Action | Specific Target | Cellular Outcome |

|---|---|---|---|

| 4-Pyridone Derivatives | Inhibition of mitochondrial respiration | Cytochrome bc₁ complex (Complex III) | Collapse of mitochondrial membrane potential; Inhibition of pyrimidine synthesis; Parasite death researchgate.netnih.govacs.org |

| Diaryl ether substituted 4-pyridones | Inhibition of mitochondrial respiration | Cytochrome bc₁ complex | Potent in vitro activity against P. falciparum and in vivo efficacy against P. yoelii acs.org |

Antineoplastic and Cytostatic Mechanism Research in Cellular and In Vitro Models

The 2-pyridone core is a feature of numerous compounds investigated for their anticancer properties. Research in cellular and in vitro models has focused on elucidating the mechanisms by which these analogues inhibit cancer cell growth and induce cell death. nih.gov

A primary antineoplastic mechanism for 2-pyridone analogues is the induction of apoptosis, or programmed cell death. This is often achieved by modulating the delicate balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. nih.govmdpi.com The overexpression of anti-apoptotic members like Bcl-2 and Bcl-xL is a common survival strategy for cancer cells. mdpi.comresearchgate.net

Studies have shown that certain 2-pyridone derivatives can function as BH3 mimetics. These molecules bind to the BH3 domain of anti-apoptotic proteins like Bcl-2, preventing them from sequestering pro-apoptotic effector proteins such as Bax and Bak. mdpi.comresearchgate.net Once liberated, Bax can translocate to the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase cascades that execute apoptosis. nih.govbioengineer.org This is often observed experimentally as an increased Bax/Bcl-2 expression ratio. bioengineer.orgnih.gov In addition to apoptosis induction, these compounds can also cause cell cycle arrest, for instance at the G2/M checkpoint, preventing cancer cells from dividing and proliferating. bioengineer.org

Table 3: In Vitro Antineoplastic Activity of 2-Pyridone Analogues

| Cell Line | Activity | Mechanism | Key Proteins Modulated |

|---|---|---|---|

| Various Cancer Cells | Cytotoxicity, Apoptosis Induction | Targeting Bcl-2 family proteins | Inhibition of anti-apoptotic Bcl-2, Bcl-xL; Activation of pro-apoptotic Bax, Bak mdpi.comresearchgate.net |

| Liver and Breast Cancer Cells | G2/M Cell Cycle Arrest, Apoptosis Induction | Mitochondrial Pathway Activation | Increased Bax/Bcl-2 ratio, Caspase-9 activation bioengineer.org |

DNA Damage and Alkylating Effects Research

There is a lack of direct scientific evidence from preclinical studies specifically investigating the DNA damaging or alkylating effects of this compound. However, the chemical structure, containing a halogenated pyridinone ring, warrants consideration of potential reactivity towards biological macromolecules. Halogenated aromatic compounds can sometimes participate in metabolic activation pathways that generate reactive intermediates capable of interacting with DNA.

Research on structurally related heterocyclic compounds has explored such potential. For instance, certain nitrogen-containing heterocycles have been shown to undergo oxidative metabolism, leading to the formation of electrophilic species that can form adducts with DNA. The presence of the chloro- substituent on the pyridinone ring of this compound could influence its metabolic fate and potential for bioactivation. Further dedicated studies, such as the Ames test for mutagenicity and assays for DNA strand breaks or adduct formation, would be necessary to definitively characterize the profile of this compound and its analogues in this regard.

Modulation of Neurotransmitter Systems and Related Biochemical Pathways

Direct research on the effects of this compound on neurotransmitter systems and related biochemical pathways is not extensively documented. However, the pyridinone scaffold is a common feature in a variety of centrally active agents, suggesting that derivatives of this class could interact with neurological targets.

Analogues of pyridinone have been investigated for their potential to modulate various components of the central nervous system. For example, certain pyridinone derivatives have been explored for their affinity for G-protein coupled receptors (GPCRs) and ion channels, which are critical components of neurotransmission. The structural features of this compound, including the acetic acid side chain and the chlorinated pyridinone core, could allow for interactions with specific receptor binding pockets or enzyme active sites within the brain.

To ascertain the neuropharmacological profile of this compound, a comprehensive screening approach would be required. This would typically involve a panel of in vitro binding assays for various neurotransmitter receptors (e.g., dopamine, serotonin, GABA, glutamate (B1630785) receptors) and transporters, as well as functional assays to determine agonist or antagonist activity.

Structure-Activity Relationship (SAR) Derivations for Biological Potency and Selectivity

For pyridinone-containing compounds, the nature and position of substituents on the pyridinone ring, as well as the characteristics of the side chain at the 1-position, are often critical determinants of biological activity and selectivity.

Key SAR observations from related pyridinone analogues include:

Substitution on the Pyridinone Ring: The presence, type, and position of substituents on the pyridinone core significantly influence biological activity. For instance, the introduction of a halogen, such as the chloro group in this compound, can modulate the electronic properties and lipophilicity of the molecule, thereby affecting its interaction with biological targets and its pharmacokinetic profile.

The 1-Position Side Chain: The acetic acid moiety at the 1-position of this compound introduces a polar, acidic functional group. This side chain can play a crucial role in target binding, for example, by forming ionic interactions or hydrogen bonds with amino acid residues in a receptor or enzyme active site. Modifications to this side chain, such as esterification or amidation, would be expected to significantly alter the compound's pharmacological properties.

The table below summarizes hypothetical modifications and their potential impact on biological activity based on general principles of medicinal chemistry and SAR studies of related pyridinone derivatives.

| Modification | Position | Potential Impact on Activity/Selectivity |

| Replacement of Chloro with other Halogens (F, Br, I) | 5 | Altered lipophilicity and electronic properties, potentially affecting binding affinity and metabolic stability. |

| Introduction of Small Alkyl Groups (e.g., Methyl) | Various | Increased lipophilicity, which may enhance cell permeability but could also affect solubility. |

| Modification of the Acetic Acid Side Chain | 1 | Esterification or amidation would remove the negative charge, altering solubility and potentially improving cell penetration. The nature of the ester or amide group would offer further points for SAR exploration. |

| Alteration of the Pyridinone Core | - | Isosteric replacement of the pyridinone ring with other heterocyclic systems could lead to novel activity profiles. |

It is important to emphasize that these are generalized SAR derivations, and the actual biological effects of any modifications to this compound would need to be confirmed through empirical testing.

Applications of 5 Chloro 2 Oxo 1 2h Pyridineacetic Acid As Chemical Precursors and Probes

Role as Versatile Building Blocks in Complex Organic Synthesis

5-chloro-2-oxo-1(2H)-Pyridineacetic acid is a valuable precursor in the synthesis of more complex molecular architectures. The presence of multiple reactive sites—the carboxylic acid group, the chlorinated pyridine (B92270) ring, and the pyridone nucleus—allows for a variety of chemical transformations. Organic chemists can selectively target these sites to build intricate molecules with desired functionalities.

The carboxylic acid moiety can be readily converted into esters, amides, and other derivatives, serving as a handle to link the pyridine core to other molecular fragments. The chlorine atom at the 5-position is susceptible to nucleophilic substitution, enabling the introduction of a wide range of substituents, including amino, alkoxy, and thio groups. This versatility is crucial for creating libraries of compounds for screening in drug discovery and materials science.

For instance, the synthesis of pyrido[2,3-d]pyrimidin-5-one derivatives, which have shown potential as anti-inflammatory agents, often involves the construction of a fused ring system starting from a substituted pyridine. nih.gov While not directly starting from this compound, the principles of using a functionalized pyridine core are analogous. The pyridone structure itself can participate in various cycloaddition and condensation reactions, leading to the formation of polycyclic heterocyclic systems. The electro-organic synthesis of tetrahydroimidazo[1,2-a]pyridin-5(1H)-one derivatives through a multicomponent reaction highlights the utility of pyridinone-containing structures in generating novel bioactive heterocycles. nih.gov

Multicomponent reactions, which allow for the formation of complex products in a single step from three or more starting materials, are a powerful tool in modern organic synthesis. mdpi.comnih.gov The structure of this compound makes it an ideal candidate for such reactions, offering a pathway to rapidly generate molecular diversity.

Development of Chemical Probes for Target Identification and Validation in Biological Systems

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to elucidate their function or to validate them as therapeutic targets. The development of high-quality chemical probes is essential for advancing our understanding of complex biological systems. rsc.org Key features of a good chemical probe include high potency, selectivity for its intended target, and the ability to be modified with reporter tags, such as fluorescent dyes or affinity labels, without losing its biological activity.

The pyridine scaffold is a common feature in many bioactive molecules and, consequently, in the design of chemical probes. For example, imidazo[1,2-a]pyridines are known for their fluorescent properties and have been utilized in the development of probes for bioimaging. mdpi.com The rational design and synthesis of bioactive molecules often involve the creation of libraries of compounds based on a common scaffold, which are then screened for desired biological activity. nih.gov

While there is no direct report of this compound being used as a chemical probe, its structure possesses attributes that make it an attractive starting point for probe development. The carboxylic acid side chain provides a convenient attachment point for reporter groups. The chlorinated pyridine ring can be modified to optimize binding affinity and selectivity for a target protein. The design of photoreactive chemical probes, which can form a covalent bond with their target upon photoactivation, often incorporates a core structure that provides the initial binding, with photoreactive groups and reporter tags appended. unimi.it The synthesis of new 5-chloro-indole-2-carboxylate derivatives as potent inhibitors of EGFR and BRAF pathways demonstrates how a chloro-substituted heterocyclic core can be elaborated to create potent and selective bioactive molecules. mdpi.com

Intermediate Compound Synthesis in Agrochemical Research

The pyridine ring is a key component in numerous commercially successful agrochemicals, including herbicides, insecticides, and fungicides. The synthesis of these complex molecules often relies on the availability of functionalized pyridine intermediates. This compound and its close analogs are valuable precursors in the synthesis of new agrochemical candidates.

The presence of the chlorine atom is particularly significant, as halogenated pyridines are common starting materials in the agrochemical industry. For example, 2-chloro-5-(trifluoromethyl)pyridine is a key intermediate in the synthesis of the herbicide fluazifop. nih.gov Similarly, 2,3-dichloro-5-(trifluoromethyl)pyridine is a crucial building block for several crop protection products. nih.gov

Research into new insecticidal compounds has explored derivatives of 2-chloropyridine-5-acetic acid. One study describes the synthesis of a series of 1,3,4-oxadiazoles derived from 2-chloropyridine-5-acetic acid, which demonstrated insecticidal activity against several agricultural pests. scispace.com This highlights the potential of the this compound scaffold in the development of new crop protection agents.

Furthermore, patents have been filed for synergistic herbicidal compositions containing pyridine carboxylic acid derivatives, indicating the ongoing importance of this class of compounds in weed management. google.comunifiedpatents.com The synthesis of novel pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids as protoporphyrinogen oxidase inhibitors has also been reported, with some compounds showing potent herbicidal activity. nih.gov

The following table summarizes the insecticidal activity of some 1,3,4-oxadiazole derivatives synthesized from a 2-chloropyridine acetic acid precursor, demonstrating the potential of this chemical class in agrochemical applications. scispace.com

| Compound | Target Insect | Activity Level |

| 2-chloro-5-(5-phenyl-1,3,4-oxadiazol-2-yl)methylpyridine | Cotton bollworm (Helicoverpa armigera) | Moderate |

| 2-chloro-5-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methylpyridine | Tobacco leaf eating caterpillar (Spodoptera litura) | Significant |

| 2-chloro-5-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methylpyridine | Cotton aphid (Aphis gossypii) | Moderate |

Future Research Directions and Emerging Paradigms for Pyridineacetic Acid Compounds

Exploration of Novel Synthetic Methodologies and Catalytic Systems

The synthesis of functionalized pyridinones, including 5-chloro-2-oxo-1(2H)-pyridineacetic acid, is a cornerstone for their further investigation and application. Future research will likely focus on the development of more efficient, selective, and sustainable synthetic routes.

Novel Synthetic Methodologies: Traditional synthetic methods often require harsh reaction conditions and may lack regioselectivity. Emerging strategies are moving towards more sophisticated approaches. For instance, the application of C-H bond activation is a promising avenue for the direct functionalization of the pyridinone ring, offering a more atom-economical and efficient alternative to classical cross-coupling reactions. researchgate.netnih.gov Diversity-oriented synthesis approaches, which allow for the rapid generation of a wide range of analogs from a common intermediate, will also be instrumental in exploring the chemical space around the this compound scaffold. nih.gov

Advanced Catalytic Systems: The role of catalysis in modern organic synthesis cannot be overstated. Future research will likely see the exploration of novel catalytic systems to facilitate the synthesis and functionalization of pyridineacetic acid derivatives. This includes the use of earth-abundant and non-toxic metal catalysts as greener alternatives to precious metal catalysts. nih.gov Furthermore, the development of enantioselective catalytic systems will be crucial for the synthesis of chiral pyridineacetic acid derivatives, which is of significant importance for their potential pharmaceutical applications. The use of palladium and norbornene cooperative catalysis has already shown promise in the dual-functionalization of iodinated 2-pyridones. nih.gov

A summary of emerging synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| C-H Bond Activation | High atom economy, reduced waste, direct functionalization | Development of regioselective and stereoselective catalysts |

| Diversity-Oriented Synthesis | Rapid generation of compound libraries for screening | Design of versatile building blocks and reaction sequences |

| Enantioselective Catalysis | Access to single enantiomers with distinct biological activities | Design of novel chiral ligands and catalysts |

| Flow Chemistry | Improved safety, scalability, and reaction control | Optimization of reaction parameters and reactor design |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. For pyridineacetic acid compounds, these computational tools offer unprecedented opportunities to accelerate the design and development of new molecules with desired properties.

Quantitative Structure-Activity Relationship (QSAR) studies have been successfully applied to pyridinone derivatives to predict their biological activities, such as HIV-1 reverse transcriptase inhibition. nih.govtandfonline.com Future research will likely leverage more advanced machine learning algorithms, including deep learning, to build more accurate predictive models. These models can be trained on existing data for related compounds to predict the biological activity of novel this compound derivatives, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov

In silico screening methods can be employed to virtually screen large libraries of pyridineacetic acid analogs against various biological targets or for specific material properties. nih.govresearchgate.netresearchgate.net This computational approach can significantly reduce the time and cost associated with experimental screening. Furthermore, generative AI models can be used to design entirely new pyridineacetic acid derivatives with optimized properties, pushing the boundaries of chemical innovation.

Advancing Mechanistic Understanding of Biological Activities

While pyridinone derivatives are known to exhibit a wide range of biological activities, a detailed mechanistic understanding of how compounds like this compound interact with biological systems is often lacking. Future research will need to focus on elucidating these mechanisms to guide the rational design of more potent and selective therapeutic agents.

Cellular and biochemical assays will be crucial in identifying the specific molecular targets of these compounds. For instance, pyridinones have been investigated as kinase inhibitors, and future studies could explore the inhibitory potential of this compound against a panel of kinases to identify its specific targets. nih.gov Mechanistic studies on the cytotoxicity of halogenated aromatic compounds suggest that their interaction with enzymes like cytochrome P450 can be a key activating step. nih.gov Investigating the metabolic pathways and potential bioactivation of this compound will be essential for understanding its biological effects.

Advanced techniques such as chemical proteomics and thermal shift assays can be employed to identify direct binding partners of the compound within the cell, providing valuable insights into its mechanism of action.

Development of Advanced Analytical Techniques for Compound Profiling

The accurate characterization and quantification of this compound and its metabolites are essential for all aspects of its research and development. Future efforts will focus on developing and applying advanced analytical techniques for comprehensive compound profiling.

High-resolution mass spectrometry (MS) coupled with liquid chromatography (LC-MS) will continue to be a cornerstone for the identification and quantification of the parent compound and its metabolites in complex biological matrices. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques, will be indispensable for the unambiguous structural elucidation of novel derivatives and for studying their conformational dynamics. acs.orgresearchgate.netnih.govchemicalbook.com The development of methods for analyzing isotopically labeled analogs can provide deeper insights into reaction mechanisms and metabolic pathways. acs.org

The increasing complexity of biological and environmental samples necessitates the development of more sensitive and selective analytical methods. This may include the use of novel sample preparation techniques and advanced chromatographic materials to enhance the detection of trace amounts of the compound and its transformation products.

Expanding Applications in Material Science and Other Interdisciplinary Fields

While much of the focus on pyridineacetic acid derivatives has been in the realm of medicinal chemistry, their unique structural and electronic properties make them attractive candidates for applications in material science and other interdisciplinary fields.

The pyridine (B92270) ring, with its nitrogen atom, can act as a ligand for metal ions, opening up possibilities for the development of novel coordination polymers and metal-organic frameworks (MOFs). pharmaguideline.com These materials have potential applications in gas storage, catalysis, and sensing. The incorporation of the this compound moiety into polymer backbones could lead to the development of functional polymers with tailored thermal, optical, or electronic properties. dntb.gov.uaresearchgate.net Pyridine derivatives have also been explored as retarding agents in photoinduced cationic polymerization of epoxides. researchgate.net

Future research could explore the use of these compounds in the design of novel organic light-emitting diodes (OLEDs), sensors, or as components of stimuli-responsive materials. The interdisciplinary nature of this research will require collaboration between synthetic chemists, materials scientists, and physicists to fully realize the potential of these compounds beyond their biological applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.